Human eNOS Inhibition: N-methoxy-N-methyl-3-oxocyclobutanecarboxamide vs. N-substituted 3-oxocyclobutanecarboxamide
The target compound demonstrates modest but quantifiable inhibition of human recombinant endothelial nitric oxide synthase (eNOS) with an IC50 of 4,040 nM [1]. In contrast, a structurally distinct N-substituted 3-oxocyclobutanecarboxamide analog (N-{5-chloro-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-yl}-3-oxocyclobutanecarboxamide) exhibits sub-100 nM potency against CDK9 (IC50 = 27 nM), highlighting a significant divergence in target selectivity [2].
| Evidence Dimension | Inhibition of human recombinant eNOS |
|---|---|
| Target Compound Data | IC50 = 4,040 nM |
| Comparator Or Baseline | N-{5-chloro-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-yl}-3-oxocyclobutanecarboxamide (CDK9 IC50 = 27 nM) |
| Quantified Difference | ~150-fold difference in potency, but against different targets |
| Conditions | Conversion of [3H]L-arginine to [3H]L-citrulline, 15 min preincubation, 45 min measurement |
Why This Matters
This differential inhibition profile indicates that minor modifications to the 3-oxocyclobutanecarboxamide scaffold can profoundly alter target selectivity, making N-methoxy-N-methyl-3-oxocyclobutanecarboxamide a valuable control or starting point for eNOS-related studies where high potency is not required.
- [1] BindingDB. BDBM50386384 (CHEMBL2046874). eNOS Inhibition Data. 2025. View Source
- [2] BindingDB. BDBM307893 (N-{5-chloro-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-yl}-3-oxocyclobutanecarboxamide). CDK9 Inhibition Data. 2025. View Source
